Tert-butylcarbamic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

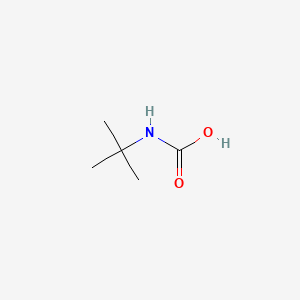

Tert-butylcarbamic Acid, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Tert-butylcarbamic acid is primarily utilized as a synthetic intermediate in the production of pharmaceuticals. One notable application is in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The preparation method involves the condensation of tert-butyl carbamate derivatives with amines, showcasing its importance in drug formulation processes.

Case Study: Synthesis of Lacosamide

- Compound Used : R-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl) amino] ethyl]-tert-butyl carbamate.

- Yield : 81.6% from the reaction involving N-BOC-D-serine and benzene methanamine.

- Significance : This method highlights the utility of this compound in creating complex pharmaceutical compounds with therapeutic effects against seizures .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly for the protection of functional groups during reactions. Its steric hindrance due to the bulky tert-butyl group makes it an effective protecting group for amines and alcohols.

Table 1: Tert-Butylation Reactions

| Substrate Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Amino Acids | Tert-butylation | 73 - 86 | |

| Carboxylic Acids | Tert-butyl ester formation | 66 - 79 | |

| Alcohols | Tert-butyl ether formation | High |

The above table summarizes various reactions where this compound has been employed to yield tert-butyl esters and ethers efficiently.

Material Science

In material science, this compound derivatives are used to modify polymer properties. For instance, copolymers of vinylamine and vinylalcohol can be synthesized through the hydrolysis of poly(N-vinyl-tert-butylcarbamate), demonstrating its application in developing materials with tailored characteristics.

Case Study: Copolymer Synthesis

- Process : Hydrolysis of poly(N-vinyl-tert-butylcarbamate-co-vinylacetate).

- Observation : Complete hydrolysis achieved within 48 hours at room temperature.

- Implication : This application underscores the role of this compound in producing functional polymers for various industrial uses .

Environmental Applications

This compound derivatives have shown promise in environmental chemistry due to their ability to act as stabilizers and protectants against oxidative degradation in consumer products such as plastics and adhesives. This property not only enhances product longevity but also reduces environmental impact by minimizing waste.

Propriétés

Numéro CAS |

69777-55-5 |

|---|---|

Formule moléculaire |

C5H11NO2 |

Poids moléculaire |

117.15 g/mol |

Nom IUPAC |

tert-butylcarbamic acid |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)6-4(7)8/h6H,1-3H3,(H,7,8) |

Clé InChI |

XBXCNNQPRYLIDE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)O |

SMILES canonique |

CC(C)(C)NC(=O)O |

Synonymes |

t-butylcarbamate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.